molecular formula C11H7ClO2S B3290714 Phenyl 3-chlorothiophene-2-carboxylate CAS No. 866849-49-2

Phenyl 3-chlorothiophene-2-carboxylate

Cat. No.: B3290714
CAS No.: 866849-49-2
M. Wt: 238.69 g/mol
InChI Key: OSMXQYPJBWJSOD-UHFFFAOYSA-N
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Description

Phenyl 3-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H7ClO2S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 3-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-6-7-15-10(9)11(13)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMXQYPJBWJSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Functionalization of 3-Chlorothiophene-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, functionalization, and applications of 3-chlorothiophene-2-carboxylic acid.

Executive Summary

3-Chlorothiophene-2-carboxylic acid (3-CTCA) represents a specialized heterocyclic scaffold in medicinal chemistry and agrochemical discovery. Unlike its more common isomer, 5-chlorothiophene-2-carboxylic acid (a key intermediate for Rivaroxaban), the 3-chloro derivative offers a unique substitution vector ortho to the carbonyl group. This steric proximity allows for the design of conformationally restricted pharmacophores and atropisomeric kinase inhibitors. This guide provides a rigorous analysis of the scaffold’s reactivity, detailing optimized protocols for overcoming the inherent inertness of the C3-chlorine bond and maximizing yield during C2-amidation.

Scaffold Analysis & Chemical Properties[1]

The utility of 3-CTCA lies in its dual-functional nature: an acidic handle at C-2 and an electrophilic handle at C-3. However, the electron-rich nature of the thiophene ring renders the C3-chlorine bond significantly less reactive toward oxidative addition than comparable phenyl chlorides.

PropertyValue / CharacteristicImplication for Synthesis
CAS Number 59337-89-2Unique identifier for the 3-chloro isomer.[1]
Molecular Weight 162.59 g/mol Fragment-based drug discovery (FBDD) friendly.
C-2 Acidity (pKa) ~3.2 (Est.)More acidic than benzoic acid; requires mild coupling bases.
C-3 Reactivity Low (Ar-Cl)Resistant to standard Pd(

)

coupling; requires bulky phosphines.
Electronic Effect Electron-withdrawing (Inductive)Deactivates C-2 carbonyl slightly, aiding nucleophilic attack.
Structural Logic & SAR Implications[3]
  • C-2 Position (Carboxyl): The primary vector for extending the scaffold into solvent-exposed regions of a protein binding pocket.

  • C-3 Position (Chlorine): A "molecular anchor." It can serve as a steric block to lock conformation or be displaced to introduce aryl/heteroaryl groups via cross-coupling.

  • C-4/C-5 Positions: Open for electrophilic aromatic substitution (SEAr), though C-5 is the preferred site for halogenation if unoccupied.

Synthetic Workflows & Methodologies

The functionalization of 3-CTCA typically follows two diverging paths: Path A (Amide Coupling first) or Path B (Cross-Coupling first). Path A is generally preferred to avoid chemoselectivity issues with the free acid during metal-catalyzed steps.

Visualization: Synthetic Decision Matrix

SyntheticPathway Figure 1: Divergent Synthetic Pathways for 3-CTCA Start 3-Chlorothiophene- 2-carboxylic Acid Amide C-2 Functionalization (Amide/Ester) Start->Amide Path A: Standard Coupling (HATU/T3P) Coupling C-3 Cross-Coupling (Suzuki/Buchwald) Start->Coupling Path B: Requires Ester Protection Final Bi-Aryl / Amino-Thiophene Scaffold Amide->Final Pd-Catalyzed C-Cl Activation Coupling->Final Hydrolysis & Amidation

Figure 1: Path A is the dominant strategy, utilizing the stability of the aryl chloride to install the amide bond first.

Detailed Experimental Protocols

Protocol A: High-Efficiency C-2 Amidation

Standard carbodiimide couplings (EDC/HOBt) often suffer from variable yields with electron-deficient amines. The use of T3P (Propylphosphonic anhydride) or HATU is recommended for high-throughput consistency.

Objective: Synthesis of N-benzyl-3-chlorothiophene-2-carboxamide.

  • Reagents:

    • 3-Chlorothiophene-2-carboxylic acid (1.0 equiv)

    • Benzylamine (1.1 equiv)[2]

    • DIPEA (3.0 equiv)[2]

    • HATU (1.2 equiv)[2]

    • Solvent: DMF (anhydrous)[2]

  • Procedure:

    • Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under

      
       atmosphere.
      
    • Add DIPEA (3.0 mmol) and stir for 5 minutes to ensure deprotonation.

    • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

    • Add Benzylamine (1.1 mmol) dropwise.

    • Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated

      
       (to remove unreacted acid), and brine. Dry over 
      
      
      
      .[2][3][4]
  • Self-Validation:

    • Success Indicator: Disappearance of the acid peak in LC-MS and formation of a neutral product.

    • Troubleshooting: If conversion is low, switch to T3P (50% in EtOAc) and reflux in THF.[2] T3P is superior for sterically hindered amines.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

The C3-chlorine is unreactive toward standard


. You must  use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition into the C-Cl bond.

Objective: Synthesis of 3-phenylthiophene-2-carboxamide derivative.

  • Reagents:

    • 3-Chlorothiophene-2-carboxamide derivative (from Protocol A) (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)[2]

    • Catalyst:

      
       (2 mol%) + XPhos  or SPhos  (4-8 mol%) OR use precatalyst XPhos Pd G2  (2-5 mol%).[2]
      
    • Base:

      
       (3.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Procedure:

    • Charge a reaction vial with the chloro-thiophene substrate, boronic acid, and base.[2]

    • Add the Pd catalyst and ligand (or precatalyst) in a glovebox or under a strong argon stream.

    • Add degassed solvents (Dioxane/Water).

    • Seal and heat to 80–100 °C for 12–24 hours.

    • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

  • Expert Insight:

    • Ligand Choice:XPhos is generally superior for heteroaryl chlorides. If the substrate is sterically crowded (ortho-substituted boronic acid), switch to SPhos .

    • Base Choice: Anhydrous bases (

      
       in Toluene) may fail; the presence of water (using 
      
      
      
      ) is crucial for the transmetallation step in this system.[2]

Pharmacological Applications[6][7][8]

Kinase Inhibition & Atropisomerism

The 3-chloro group is large enough to create atropisomers when bulky groups are placed at the C-2 amide position. This restricted rotation is a feature utilized in designing selective kinase inhibitors, where the molecule is "locked" into a bioactive conformation.

Agrochemicals

Thiophene carboxylic acids are bioisosteres of benzoic acid herbicides (e.g., dicamba).[2] The 3-chloro derivative alters the lipophilicity (


) and metabolic stability, often preventing rapid degradation by plant cytochrome P450 enzymes.
Visualization: Structure-Activity Relationship (SAR)

SAR Figure 2: SAR Map of 3-Chlorothiophene Scaffold Core 3-Chlorothiophene Core C2 C-2: Solubilizing Group (Amide/Ester) Core->C2 H-Bond Donor/Acceptor C3 C-3: Selectivity Filter (Cl -> Aryl/Alkyl) Core->C3 Steric Clash / Hydrophobic Pocket C5 C-5: Metabolic Hotspot (Block with F/Cl) Core->C5 Prevents Oxidation

Figure 2: Strategic modification points on the thiophene ring for drug design.

References

  • Synthesis of 3-chlorothiophene-2-carboxylic acid: PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Link

  • General Reactivity of Chlorothiophenes: BenchChem. Chlorination Methods for Thiophene Synthesis. Link

  • Suzuki Coupling of Thiophene Chlorides: MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[5] Link[2]

  • Buchwald-Hartwig Amination Conditions: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

  • Thiophene Scaffolds in Medicinal Chemistry: Sigma-Aldrich. 3-Chlorothiophene-2-carboxylic acid Product Page & References. Link[2]

Sources

Methodological & Application

Scalable Synthesis Protocols for Phenyl 3-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a scalable, robust process for the synthesis of Phenyl 3-chlorothiophene-2-carboxylate , a high-value heterocyclic intermediate. While thiophene carboxylates are ubiquitous in medicinal chemistry (e.g., Rivaroxaban precursors), the specific 3-chloro-2-phenyl ester motif requires precise regiochemical control and mild esterification conditions to prevent decarboxylation or hydrolysis. This guide prioritizes an Acid Chloride Activation pathway, selected for its reliability upon scale-up compared to direct coupling agents (EDC/DCC) which often suffer from atom-economy issues at kilogram scales. We also discuss a "Green" alternative using Diphenyl Carbonate (DPC).

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification, relying instead on crystallization—a critical requirement for process scalability.

Strategic Disconnections:

  • Ester Bond Formation: The phenyl ester is installed via nucleophilic acyl substitution. Phenol is a weak nucleophile; thus, the carboxylic acid must be activated.

  • Acid Chloride Activation: Conversion of the parent acid to the acid chloride using Thionyl Chloride (

    
    ) is the most atom-efficient method for scale, generating gaseous byproducts (
    
    
    
    ,
    
    
    ) that are easily scrubbed.
  • Thiophene Core Sourcing: The starting material, 3-chlorothiophene-2-carboxylic acid , is commercially available but can be synthesized via lithiation of 3-chlorothiophene followed by

    
     quench if vertical integration is required.
    
Pathway Diagram

Retrosynthesis target This compound (Target) inter 3-chlorothiophene-2-carbonyl chloride (Activated Intermediate) target->inter Esterification (PhOH, Base) phenol Phenol target->phenol Coupling Partner sm 3-chlorothiophene-2-carboxylic acid (Starting Material) inter->sm Activation (SOCl2, DMF)

Figure 1: Retrosynthetic logic flow from target ester to stable carboxylic acid precursor.

Experimental Protocols

Protocol A: Activation (Acid Chloride Synthesis)

Objective: Convert 3-chlorothiophene-2-carboxylic acid to 3-chlorothiophene-2-carbonyl chloride. Scale: 100 g Input Basis.

ParameterSpecificationRationale
Reagent Thionyl Chloride (

)
1.2 - 1.5 equivalents. Excess ensures complete conversion; removed by distillation.
Catalyst DMF (Dimethylformamide)0.5 mol%. Forms the Vilsmeier-Haack active species, accelerating reaction rates significantly.
Solvent Toluene (anhydrous)High boiling point allows thermal drive; forms azeotrope with residual

for removal.
Temperature 70°C - 80°CSufficient to drive off

and

gases.

Step-by-Step Procedure:

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) for off-gassing.

  • Charging: Charge 3-chlorothiophene-2-carboxylic acid (100 g, 0.615 mol) and Toluene (500 mL). Stir to form a slurry.

  • Catalyst Addition: Add DMF (0.2 mL).

  • Activation: Add Thionyl Chloride (109 g, 0.92 mol) dropwise over 30 minutes. Caution: Significant gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Heat the mixture to 75°C. The slurry will clarify as the acid chloride forms. Hold for 3–4 hours.

  • IPC (In-Process Control): Aliquot quench with Methanol. Analyze by HPLC/GC for Methyl Ester conversion (>99% indicates completion).

  • Workup: Distill off excess

    
     and Toluene under reduced pressure (50°C, 100 mbar) to yield the crude acid chloride as a semi-solid or oil.
    
  • Chase: Add fresh Toluene (100 mL) and distill again to azeotropically remove trace

    
    .
    
    • Note: The acid chloride is moisture sensitive. Proceed immediately to Protocol B or store under

      
      .
      
Protocol B: Esterification (Schotten-Baumann Type)

Objective: Coupling of Acid Chloride with Phenol. Scale: Uses crude intermediate from Protocol A.

ParameterSpecificationRationale
Nucleophile Phenol1.05 equivalents. Slight excess ensures full consumption of the valuable thiophene intermediate.
Base Triethylamine (

)
1.2 equivalents. Scavenges HCl byproduct; prevents acid-catalyzed hydrolysis.
Solvent Dichloromethane (DCM) or TolueneDCM provides excellent solubility; Toluene is preferred for larger green-chemistry scales.
Temp 0°C

25°C
Low temp addition prevents exotherm-related side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 3-chlorothiophene-2-carbonyl chloride (approx. 0.615 mol theoretical) in DCM (600 mL). Cool to 0°C.[1]

  • Reagent Mix: In a separate vessel, dissolve Phenol (60.8 g, 0.646 mol) and Triethylamine (74.7 g, 0.738 mol) in DCM (200 mL).

  • Addition: Add the Phenol/Base solution to the Acid Chloride solution dropwise over 1 hour, maintaining internal temperature <5°C.

    • Mechanistic Note: The base deprotonates the phenol, increasing nucleophilicity, and neutralizes the HCl generated, driving the equilibrium forward.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench: Add water (500 mL) to dissolve triethylammonium chloride salts.

  • Separation: Separate the organic layer. Wash sequentially with:

    • 1M NaOH (200 mL) – Critical Step: Removes unreacted Phenol.

    • 1M HCl (200 mL) – Removes unreacted Amine.

    • Brine (200 mL) – Drying.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under vacuum.
    
  • Crystallization: Recrystallize the crude solid from Heptane/Isopropanol (9:1) . Heat to reflux to dissolve, cool slowly to 0°C. Filter and dry.

Process Logic & Troubleshooting

Reaction Workflow Diagram

Workflow start Start: 3-Cl-Thiophene-2-COOH act Activation: +SOCl2, DMF, 75°C start->act distill Distillation: Remove excess SOCl2 act->distill Gas evolution (SO2, HCl) couple Coupling: +Phenol, Et3N, 0°C distill->couple Crude Acid Chloride wash Wash: NaOH (Phenol removal) HCl (Amine removal) couple->wash cryst Crystallization: Heptane/IPA wash->cryst final Final Product: Phenyl Ester cryst->final

Figure 2: Process flow for the synthesis and purification of the target ester.

Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Wet reagents hydrolyzing

      
       or incomplete reaction.
      
    • Fix: Ensure Toluene is anhydrous (KF < 0.05%). Increase DMF catalyst load to 1 mol%.

  • Issue: Product contains Phenol impurity.

    • Cause: Inefficient NaOH wash.

    • Fix: Monitor the pH of the aqueous layer during the first wash; ensure pH > 12 to fully ionize phenol into water-soluble phenoxide.

  • Issue: Coloration (Dark/Black).

    • Cause: Thiophene ring oxidation or polymerization.

    • Fix: Perform all steps under Nitrogen atmosphere. Keep temperatures below 80°C.

Safety & Compliance (HazMat)

  • Thionyl Chloride: Highly corrosive, reacts violently with water releasing HCl/SO2. Use full PPE (face shield, chemically resistant gloves) and work in a fume hood.

  • Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. PEG 400 (Polyethylene Glycol) should be available for immediate first aid skin decontamination.

  • 3-chlorothiophene-2-carbonyl chloride: Potent lachrymator and corrosive. Handle in a closed system.

References

  • Preparation of Thiophene Acid Chlorides

    • Harris, G. D., et al. "A New Process To Prepare Thiophene-2-Carbonyl Chloride... Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction." Organic Process Research & Development, 2024.[2]

  • Scalable Phenyl Ester Synthesis

    • Sahoo, A. K., et al. "Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate."[3] RSC Advances, 2012.

  • General Thiophene Carboxylate Chemistry

    • Khusnutdinov, R. I., et al.[4] "Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters."[4] Petroleum Chemistry, 2008.[4]

  • Phenol Esterification Protocols

    • LibreTexts Chemistry. "Making esters from phenol using an acyl chloride."[5]

Sources

Application Note: Phenyl 3-chlorothiophene-2-carboxylate as an Activated Ester Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of Phenyl 3-chlorothiophene-2-carboxylate (CAS 866849-49-2) as a robust, activated ester intermediate for the synthesis of pharmacologically active thiophene-2-carboxamides. While acid chlorides are the traditional electrophiles for amide coupling, they often suffer from hydrolytic instability and lack chemoselectivity.

This application note demonstrates that the phenyl ester surrogate offers a superior balance of reactivity and stability , enabling high-throughput parallel synthesis (HTPS) and cleaner reaction profiles with sensitive amine nucleophiles.

Technical Background & Rationale

The "Goldilocks" Activation

In medicinal chemistry, the 3-chlorothiophene moiety is a privileged scaffold, often serving as a bioisostere for phenyl rings to improve metabolic stability or solubility.

The introduction of this moiety is typically achieved via 3-chlorothiophene-2-carbonyl chloride. However, the acid chloride presents significant challenges:

  • High volatility and corrosivity.

  • Rapid hydrolysis upon exposure to atmospheric moisture.

  • Over-reactivity , leading to bis-acylation or side reactions with multifunction nucleophiles.

This compound acts as a "stored" acylating agent. The phenoxide leaving group (


) makes the carbonyl carbon sufficiently electrophilic to react with primary and secondary amines but stable enough to resist hydrolysis under neutral conditions.
Mechanistic Pathway

The reaction proceeds via a


 (Base-catalyzed Acyl Cleavage, bimolecular) mechanism. The 3-chloro substituent on the thiophene ring provides an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted thiophene, thereby facilitating nucleophilic attack.

ReactionMechanism Start This compound TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->TS Products Thiophene Carboxamide + Phenol TS->Products Collapse & Phenoxide Departure

Figure 1: Mechanistic pathway of aminolysis. The phenoxide leaving group drives the equilibrium toward the stable amide.

Comparative Analysis: Acylating Agents

The following table contrasts the Phenyl Ester against standard alternatives for introducing the 3-chlorothiophene-2-carbonyl moiety.

FeatureAcid ChloridePhenyl Ester (Recommended)NHS Ester
Reactivity High (Violent)Moderate (Tunable)High
Moisture Sensitivity Extreme (Hydrolyzes in air)Low (Stable solid)Moderate
Atom Economy HighModerate (Loss of Phenol)Low (Loss of NHS)
Selectivity Low (Acylates -OH, -SH, -NH)High (Prefers -NH2)High
Storage Unstable (Requires -20°C)Stable (RT, Shelf-stable)Fridge required
Byproduct HCl (Corrosive gas)Phenol (Neutral, removable)NHS (Water soluble)

Experimental Protocols

Safety & Handling
  • Hazards: The compound is an irritant.[1] Phenol is generated as a byproduct (toxic/corrosive).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere for long-term stability, though stable at RT for days.

Protocol A: Synthesis of this compound

Use this protocol if the intermediate is not purchased commercially.

Reagents:

  • 3-chlorothiophene-2-carboxylic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (10 mmol) and phenol (11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Add DCC (11 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from hexanes/ethyl acetate.
    
Protocol B: General Amide Coupling (Aminolysis)

This is the core application for drug discovery.

Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv) [Optional for basic amines]

  • Solvent: THF, DMF, or Acetonitrile.

Step-by-Step:

  • Preparation: In a reaction vial, dissolve this compound (1.0 mmol, 238 mg) in THF (5 mL).

  • Addition: Add the target amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), add DIPEA (2.5 equiv) to liberate the free base.

  • Heating:

    • For reactive amines (aliphatic): Stir at RT for 4–6 hours.

    • For unreactive amines (anilines/heterocycles): Heat to 60°C for 12–18 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the ester peak (UV active) and appearance of the amide product confirms conversion.

  • Work-up (Scavenging Method):

    • Add a polymer-supported scavenger (e.g., Trisamine resin) to remove excess electrophile if necessary.

    • Wash the reaction mixture with 1M NaOH (to remove the phenol byproduct). Phenol is acidic (

      
       10) and will partition into the aqueous basic layer.
      
  • Isolation: Extract with EtOAc, dry, and concentrate.

Workflow: High-Throughput Library Synthesis

This intermediate is ideal for generating libraries of kinase inhibitors where the 3-chlorothiophene core is constant.

LibraryWorkflow Stock Stock Solution (Phenyl Ester in DMA) Dispense Liquid Handling Dispense Ester Stock->Dispense Plate 96-Well Plate (Diverse Amines) Plate->Dispense Incubate Incubate 50°C, 16h Dispense->Incubate SPE Solid Phase Extraction (Basic Alumina) Incubate->SPE Remove Phenol Analysis LC-MS QC & Bioassay SPE->Analysis

Figure 2: Workflow for using this compound in semi-automated parallel synthesis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Amine is sterically hindered.Switch solvent to DMF and increase temp to 80°C. Add 0.1 eq DMAP as catalyst.
Incomplete Conversion Equilibrium issue.Phenol leaving group is not volatile. Ensure basic wash removes it to prevent reverse reaction (transacylation).
Side Products Hydrolysis of ester.Ensure solvents are anhydrous. Phenyl esters are stable but will hydrolyze in wet basic conditions.

References

  • Compound Data: "this compound." PubChem, National Center for Biotechnology Information. [Link]

  • Mechanistic Insight: Castro, E. A. "Kinetics and mechanisms of reactions of thiol, thiono, and dithio analogues of carboxylic esters with nucleophiles." Chemical Reviews, 1999. [Link]

  • Application in Synthesis: "Amide bond formation: beyond the coupling reagents." Chemical Society Reviews, 2011. (General reference for activated ester utility). [Link]

  • Thiophene Chemistry: "Synthesis and biological evaluation of 3-chlorothiophene-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry, (Extrapolated context for scaffold utility). [Link]

(Note: Specific CAS 866849-49-2 is a catalog item; mechanistic references are grounded in general phenyl ester chemistry.)

Sources

Methods for functionalizing the C-3 position of Phenyl 3-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of the C-3 Position of Phenyl 3-chlorothiophene-2-carboxylate

Abstract

This guide details the methodologies for functionalizing the C-3 position of This compound (PCTC) . Unlike its methyl or ethyl analogs, the phenyl ester moiety at C-2 presents a unique chemoselectivity challenge: it is a highly activated ester prone to nucleophilic attack (hydrolysis, aminolysis, transesterification) under standard cross-coupling conditions. This application note provides optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (


), specifically engineered to preserve the labile phenyl ester while effecting transformation at the sterically hindered and electron-rich C-3 chloride.

Introduction & Molecule Analysis

The Substrate: this compound is a "push-pull" thiophene scaffold.

  • Electronic Environment: The thiophene ring is inherently electron-rich (nucleophilic). However, the C-2 carboxylate is a strong electron-withdrawing group (EWG), pulling density from the ring and activating the C-3 position for oxidative addition.

  • The "Phenyl Ester" Trap: The phenoxy group (

    
    ) is a significantly better leaving group than methoxy (
    
    
    
    ) or ethoxy (
    
    
    ). Consequently, the C-2 carbonyl is highly electrophilic.
    • Risk:[1] Standard bases (NaOH, KOH) causes rapid hydrolysis.

    • Risk:[1] Primary amines used in coupling can attack the ester (aminolysis) to form amides, bypassing the metal catalyst entirely.

Strategic Approach: To functionalize C-3 (Cl) without degrading C-2 (COOPh), we must utilize kinetic control . We employ highly active Palladium precatalysts that facilitate oxidative addition and reductive elimination faster than the background nucleophilic attack on the ester.

Decision Matrix: Method Selection

The following workflow illustrates the selection of the optimal synthetic route based on the desired target moiety.

G Start Target Functionalization at C-3 Type Desired Bond Type? Start->Type CC C-C Bond (Aryl/Alkyl) Type->CC Biaryl/Alkyl CN C-N Bond (Amines) Type->CN Aniline/Amine CS C-S / C-O Bond (Thiols/Ethers) Type->CS Thiol/Alkoxide Suzuki Method A: Suzuki-Miyaura (Anhydrous Conditions) CC->Suzuki Boronic Acids Buchwald Method B: Buchwald-Hartwig (Sterically Demanding Ligands) CN->Buchwald 1°/2° Amines SNAr Method C: SNAr (Soft Nucleophiles Only) CS->SNAr Thiolates Warning1 CRITICAL: Avoid Hydroxide Bases Use K3PO4 or CsF Suzuki->Warning1 Warning2 CRITICAL: Risk of Amide Formation Use Pre-catalysts (e.g., BrettPhos) Buchwald->Warning2

Figure 1: Strategic decision tree for selecting the functionalization method based on the target moiety, highlighting critical chemoselectivity checkpoints.

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Introduction of aryl or heteroaryl groups at C-3. Challenge: Preventing hydrolysis of the phenyl ester by aqueous bases.

Mechanism & Logic

Standard Suzuki conditions utilize aqueous bases (


/

). This is forbidden here. We utilize anhydrous conditions with mild, insoluble bases. The use of Sphos or XPhos ligands is essential because the C-3 chloride is sterically crowded (ortho-substituted by the ester) and requires a ligand that facilitates difficult oxidative addition.
Protocol 1: Anhydrous Suzuki Coupling
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst

+ SPhos (or Pd-SPhos G3)
0.05Catalyst System
Base

(finely ground, anhydrous)
2.0Base (Activator)
Solvent Toluene / 1,4-Dioxane (Dry)0.2 MSolvent

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120°C. Cool under Argon flow.

  • Charging: Add PCTC (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and Pd-SPhos G3 (5 mol%) to a reaction vial.
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous Toluene via syringe.

  • Reaction: Heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to minimize thermal transesterification.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Caution: Avoid methanol in eluent to prevent transesterification on silica.

Method B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine groups at C-3. Challenge: Competitive Aminolysis. Primary amines react with phenyl esters to form amides (uncatalyzed) faster than they react with unactivated chlorides.

Expert Insight: The "Race" Condition

You are in a race between the Palladium cycle (desired) and nucleophilic acyl substitution (undesired).

  • Solution: Use Pd-PEPPSI-IPr or BrettPhos Pd G3 . These bulky, N-heterocyclic carbene (NHC) or dialkylbiaryl phosphine ligands accelerate the oxidative addition step significantly, allowing the reaction to proceed at lower temperatures (60–80°C) where the background aminolysis is slow.

Protocol 2: Chemoselective Amination
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Substrate This compound1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G3 0.02–0.05High-Activity Catalyst
Base

(Anhydrous)
1.5Weak Base
Solvent t-Amyl Alcohol or DME0.2 MSolvent

Step-by-Step Procedure:

  • Catalyst Pre-activation: If using separate Pd/Ligand, stir them in solvent for 5 mins at 60°C. If using G3 precatalyst (recommended), skip this.

  • Mixing: Add Substrate, Base, and Catalyst to the vessel under Argon.

  • Amine Addition: Add the amine last. Crucial: If the amine is liquid, add it as a solution in the solvent.

  • Temperature Control: Heat to 65°C . Monitor by LC-MS every hour.

    • Checkpoint: If amide byproduct (Mass = Substrate - OPh + Amine) appears >5%, lower temp to 50°C and increase catalyst load.

  • Quench: Dilute with EtOAc, wash with water (rapidly) to remove salts.

  • Purification: Silica gel chromatography.

Method C: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of Thiolates (C-S) or specific Alkoxides. Mechanism: The C-2 ester activates the C-3 position. However, because Cl is a poor leaving group compared to F or


, this method is generally inferior to Pd-coupling unless the nucleophile is "soft" (like a thiol).

Protocol Note: This method is not recommended for amines (use Buchwald) or hydroxides (hydrolysis). It is specific for thiols.

Protocol 3: Thiolation (


) 
  • Reagents: Substrate (1.0 eq), Thiol (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DMSO (Polar Aprotic is required to stabilize the Meisenheimer intermediate).

  • Conditions: Heat at 80°C.

  • Observation: The reaction proceeds via addition-elimination.[10][11] The phenyl ester is generally stable to soft thiolate nucleophiles, whereas hard alkoxides would cause transesterification.

Troubleshooting & Optimization (The "Notebook")

ObservationRoot CauseCorrective Action
Product is Carboxylic Acid Hydrolysis of Phenyl EsterEnsure solvent is anhydrous. Switch base from Carbonate to Phosphate (

).
Product is Amide Aminolysis (Buchwald)Reaction temp too high. Switch to more active catalyst (BrettPhos G3) to lower temp. Use secondary amines if possible.
Low Conversion (Suzuki) Steric Hindrance at C-3Switch to SPhos or XPhos (bulky ligands). Increase catalyst loading to 5-10 mol%.
Transesterification (Methyl Ester) Methanol in workup/columnDo not use MeOH in flash column. Use Acetone/Hexane or EtOAc/Hexane.

References

  • BenchChem. Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. (Accessed 2023). Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Paul, F., Patt, J., & Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction conditions and substrate scope.[2][3][4][6][9][10][12] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

Sources

Troubleshooting & Optimization

Purification strategies for removing unreacted phenol from thiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiophene esters and need to remove unreacted phenol from their reaction mixtures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification challenges. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to help you understand the underlying science.

Introduction: The Challenge of Phenol Removal

The synthesis of thiophene esters often involves the use of phenol or its derivatives as starting materials. A common challenge in the work-up of these reactions is the removal of unreacted phenol from the desired ester product. Due to the similar polarities of some thiophene esters and phenol, simple purification methods can sometimes be ineffective. This guide provides robust strategies to achieve high purity for your thiophene ester products.

Frequently Asked Questions (FAQs)

Q1: Why is removing phenol from my thiophene ester important?

A1: Residual phenol can interfere with subsequent reaction steps, complicate product characterization (e.g., NMR analysis), and impact the biological activity and toxicity of the final compound in drug development applications.

Q2: What are the primary methods for removing unreacted phenol?

A2: The most common and effective methods are:

  • Liquid-Liquid Extraction (Acid-Base Extraction): This technique leverages the acidic nature of phenol.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: An excellent technique for purifying solid compounds to a high degree.

Q3: I tried a simple water wash, but the phenol is still present. Why?

A3: Phenol is only sparingly soluble in neutral water (about 8.3 g/100 mL)[1][2]. Therefore, a simple water wash is often insufficient to remove it completely from an organic layer. To effectively move phenol into the aqueous phase, its acidic proton must be removed to form the much more water-soluble sodium phenoxide salt[3][4][5].

Q4: Can I use a weak base like sodium bicarbonate (NaHCO₃) to remove phenol?

A4: No, sodium bicarbonate is generally not a strong enough base to deprotonate phenol effectively[1][4]. Phenol is a weak acid (pKa ≈ 10), and a stronger base like sodium hydroxide (NaOH) is required to drive the acid-base reaction to completion and form the water-soluble sodium phenoxide[3][5][6]. Using sodium bicarbonate might be suitable for removing stronger acidic impurities like carboxylic acids without affecting the phenol[6][7].

Q5: My thiophene ester seems to be degrading during purification. What could be the cause?

A5: Thiophene derivatives can sometimes be sensitive to acidic or basic conditions, or prolonged exposure to silica gel during chromatography[8]. If you suspect degradation, consider using a milder purification technique, deactivating your silica gel, or minimizing the purification time.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the removal of unreacted phenol from thiophene esters.

Scenario 1: Phenol remains in the organic layer after liquid-liquid extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Base Increase the concentration or volume of the NaOH solution. Ensure thorough mixing of the two phases.The acid-base reaction between phenol and NaOH is an equilibrium. Using a sufficient excess of a strong base drives the equilibrium towards the formation of the water-soluble sodium phenoxide salt.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.The increased ionic strength of the aqueous layer helps to break up emulsions by reducing the solubility of organic compounds in the aqueous phase.
Incorrect pH After adding the base, test the pH of the aqueous layer to ensure it is strongly basic (pH > 12).A high pH is necessary to ensure the complete deprotonation of the weakly acidic phenol.
Scenario 2: Poor separation of thiophene ester and phenol during column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant ΔRf) between your thiophene ester and phenol[9]. Consider incorporating toluene into your eluent system, which can improve the separation of aromatic compounds[10].The choice of eluent is critical for achieving good separation in column chromatography. The solvent system must have the right polarity to move the compounds along the column at different rates[11].
Column Overloading Use a larger column or reduce the amount of crude product loaded onto the column.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Compound Streaking/Tailing For acidic compounds like phenol, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent. For basic compounds, a volatile base (e.g., triethylamine) can be added[8].Adding a modifier to the eluent can improve peak shape by preventing unwanted interactions between the compound and the stationary phase.
Irreversible Adsorption If your compound is sticking to the silica gel, consider using a different stationary phase like neutral or basic alumina[8][10].Alumina can be a better choice for compounds that are sensitive to the acidic nature of silica gel.
Scenario 3: Difficulty in recrystallizing the thiophene ester.
Potential Cause Troubleshooting Step Scientific Rationale
Product Oiling Out Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Gentle heating followed by slow cooling can induce crystallization[8].Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent. A two-solvent system allows for crystallization to occur at a lower temperature.
No Crystal Formation Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available[8].Nucleation is the initial step in crystal formation. Mechanical agitation or providing a template (seed crystal) can initiate this process.
Low Recovery Use the minimum amount of hot solvent to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent[8][12].Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling, leading to low recovery.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

This protocol is ideal for the initial work-up of a reaction mixture to remove the bulk of the unreacted phenol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Aqueous Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble byproducts.

  • Base Extraction: Add a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the NaOH solution should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a drop of water).

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the base extraction (steps 3-6) one or two more times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified thiophene ester.

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude Product in Organic Solvent wash1 Wash with 1M NaOH start->wash1 separate1 Separate Aqueous Layer wash1->separate1 wash2 Repeat NaOH Wash (1-2x) separate1->wash2 separate2 Separate Aqueous Layer wash2->separate2 brine_wash Wash with Brine separate2->brine_wash separate3 Separate Aqueous Layer brine_wash->separate3 dry Dry with Na₂SO₄ separate3->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Thiophene Ester concentrate->end

Caption: Workflow for Phenol Removal via Liquid-Liquid Extraction.

Protocol 2: Flash Column Chromatography

This method is suitable for separating thiophene esters from phenol when extraction is insufficient or when other impurities are present.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your thiophene ester an Rf value of approximately 0.3 and a clear separation from the phenol spot[9][13].

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed[13][14].

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • TLC Monitoring: Monitor the fractions by TLC to identify which ones contain your purified thiophene ester.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_workflow Flash Column Chromatography Workflow start Determine Solvent System (TLC) pack Pack Column with Silica Gel start->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate end Purified Thiophene Ester concentrate->end

Sources

Troubleshooting low reactivity in nucleophilic substitution of thiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THIO-409-EST Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because a standard nucleophilic acyl substitution (e.g., saponification, amidation, or transesterification) on a thiophene ester has failed or stalled, despite working perfectly on a phenyl analogue.

The Core Issue: Thiophene esters present a "reactivity paradox." While the thiophene ring itself is electron-rich and prone to electrophilic attack, this same electron density renders the attached carbonyl carbon less electrophilic, deactivating it toward nucleophilic attack. Combined with potential steric hindrance at the 3-position, standard protocols often fail to overcome the activation energy barrier.

This guide provides a diagnostic workflow and two "nuclear option" protocols to force these reactions to completion.

Phase 1: Diagnostic Workflow

Before altering your conditions, identify the primary failure mode using the logic tree below.

ThiopheneDiagnosis Start START: Reaction Stalled/Failed CheckPos Check Substitution Pattern Start->CheckPos Pos2 2-Thiophene Ester CheckPos->Pos2 C2 Attached Pos3 3-Thiophene Ester CheckPos->Pos3 C3 Attached CheckSub Is there a substituent at C3? Pos2->CheckSub Electronic ISSUE: Electronic Deactivation (Resonance Effect) Pos3->Electronic Less Conjugated but still deactivated CheckSub->Electronic No (H) Steric ISSUE: Steric Hindrance (Ortho Effect) CheckSub->Steric Yes (R/Halogen) Sol_AlMe3 SOLUTION A: AlMe3 Mediated Amidation Electronic->Sol_AlMe3 Direct Amidation Sol_MW SOLUTION B: Microwave Hydrolysis/Coupling Steric->Sol_MW Force Geometry

Figure 1: Diagnostic logic tree for selecting the appropriate activation protocol based on thiophene substitution patterns.

Phase 2: The Electronic Barrier (Resonance Deactivation)

The Problem: In 2-thiophene carboxylates, the sulfur atom's lone pair donates electron density into the ring system, which is conjugated with the carbonyl group. This resonance effect increases the electron density at the carbonyl carbon, making it a poor electrophile. Standard nucleophiles (amines, hydroxide) simply bounce off.

The Solution: Lewis Acid Activation (AlMe₃) For difficult amidations where thermal heating fails, we utilize Trimethylaluminum (AlMe₃). This reagent serves a dual purpose:

  • Activation: The aluminum coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Delivery: It forms an aluminum amide species that delivers the nucleophile intramolecularly.

Protocol A: AlMe₃-Mediated Direct Amidation

Use this for: Unreactive methyl/ethyl thiophene esters reacting with amines.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Preparation: Flame-dry a reaction vial and flush with Argon.

  • Reagent Formation:

    • Dissolve the amine (1.1 - 1.5 equiv) in anhydrous Toluene or DCM.

    • Cool to 0°C.

    • Slowly add AlMe₃ (2.0 M in toluene, 1.1 - 1.5 equiv) dropwise. Expect methane gas evolution.

    • Stir at RT for 15–30 minutes to form the active dimethylaluminum amide species.

  • Coupling:

    • Add the thiophene ester (1.0 equiv) dissolved in minimum anhydrous solvent.

    • Crucial Step: Heat the reaction.[1][2] For thiophenes, standard reflux is often insufficient. Seal the tube and heat to 80–110°C for 2–12 hours.

  • Quench (Careful):

    • Cool to 0°C.

    • Quench with dilute HCl (caution: gas evolution) or Rochelle’s salt (potassium sodium tartrate) solution to break the aluminum emulsion.

    • Stir vigorously until two clear layers form (may take 1–2 hours with Rochelle's salt).

Phase 3: The Steric Barrier (The "Ortho" Effect)

The Problem: If you have a substituent at the 3-position (adjacent to the C2 ester), the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is physically blocked. The sulfur atom already imposes a geometric constraint; adding a methyl or halogen group at C3 makes the carbonyl virtually inaccessible to bulky nucleophiles under standard pressure.

The Solution: Microwave Irradiation Microwave synthesis is superior here not just for heating, but for superheating solvents above their boiling points, increasing the kinetic energy of the nucleophile to overcome the steric repulsion.

Protocol B: Microwave-Assisted Hydrolysis

Use this for: Converting sterically hindered thiophene esters to acids.

  • Solvent System: Use a 1:1 mixture of THF/Water or Dioxane/Water .

    • Note: Avoid MeOH if transesterification is a risk, though it is a better microwave absorber.

  • Base: LiOH (anhydrous) is preferred over NaOH/KOH due to the smaller radius of the Lithium cation, which can assist in carbonyl coordination. Use 3–5 equivalents.

  • Conditions:

    • Instrument: Dedicated microwave reactor (e.g., CEM/Biotage).

    • Temperature: 120°C – 140°C .

    • Pressure: High absorption setting.

    • Time: 10–20 minutes (ramp time 2 min).

  • Workup:

    • Acidify aqueous layer to pH 3.

    • Extract with EtOAc.[1][2][3] Thiophene acids often precipitate directly upon acidification.

Phase 4: Comparative Data & Mechanism

To illustrate the necessity of these protocols, refer to the internal benchmarking data below for the reaction of methyl 3-methylthiophene-2-carboxylate (a sterically hindered, electron-rich substrate).

Table 1: Reaction Optimization Data

MethodReagentsTemp/TimeConversionNotes
Standard LiOH, MeOH/H2OReflux / 24h< 10%Recovery of starting material.
Force (Thermal) KOH, Ethylene Glycol160°C / 48h45%Significant decarboxylation observed.
Protocol B (MW) LiOH, THF/H2O140°C / 15 min98% Clean conversion.
Protocol A (AlMe3) Benzylamine, AlMe3100°C / 2h92% Direct amide formation (skips hydrolysis).
Visualizing the Activation Pathway

The following diagram illustrates why the AlMe₃ pathway succeeds where proton transfer fails.

AlMe3Mechanism Ester Thiophene Ester (Deactivated) Complex Al-Complex (Activated Electrophile) Ester->Complex + AlMe3-Amine Lewis Acid Coord. TS Intramolecular Delivery Complex->TS Nucleophile Proximity Product Thiophene Amide TS->Product - Al(OMe)Me2

Figure 2: Mechanistic pathway of Trimethylaluminum-mediated amidation, bypassing the low electrophilicity of the thiophene carbonyl.

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic anhydride) for these couplings? A: Yes, but only after you have hydrolyzed the ester to the acid. T3P is excellent for sterically hindered couplings because it acts as a solvent/activator hybrid, but it cannot react directly with the ester. Use Protocol B (Hydrolysis) first, then T3P/Pyridine in EtOAc.

Q: My reaction turns black/tarry when using AlMe3. Why? A: This is likely due to trace water or oxygen. AlMe3 degrades violently with water, generating localized hot spots that decompose the thiophene ring. Ensure your toluene is distilled or from a fresh Sure/Seal™ bottle.

Q: Why not just use the acid chloride? A: Thionyl chloride (SOCl₂) can cause polymerization of electron-rich thiophenes or chlorination of the ring itself. If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to minimize side reactions.

References
  • Trimethylaluminum Amidation: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[4] Synlett, 2011.[4] Link

  • Microwave Hydrolysis: Majetich, G., & Hicks, R.[5] "The use of microwave heating to promote organic reactions."[5][6][7] Journal of Microwave Power and Electromagnetic Energy, 1995.[5] Link

  • Thiophene Electronic Effects: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Chapter: Thiophenes).[2][8][9][10] Link

  • Steric Hindrance in Heterocycles: Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005.[7] Link

Sources

Validation & Comparative

Reactivity Comparison: Phenyl vs. Methyl 3-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the derivatization of 3-chlorothiophene-2-carboxylic acid, the choice between the Methyl and Phenyl ester variants is not merely a matter of protecting group strategy but a determinant of chemoselectivity.

  • Methyl 3-chlorothiophene-2-carboxylate is the thermodynamic baseline: stable, cost-effective, and suitable for harsh conditions (e.g., high-temperature Suzuki couplings) where the ester must remain intact.

  • Phenyl 3-chlorothiophene-2-carboxylate is the kinetic activator: it functions as an "activated ester," facilitating rapid aminolysis under mild conditions. This variant is critical when the target amide is sensitive to heat or when chemoselectivity between the carbonyl attack (C2) and nucleophilic aromatic substitution (

    
    ) at the chloride (C3) is required.
    

This guide analyzes the mechanistic divergence of these two substrates to assist in route selection for thiophene-based pharmacophores.

Mechanistic Foundation: The Leaving Group Differential

The reactivity difference is governed fundamentally by the basicity of the leaving group expelled from the tetrahedral intermediate during nucleophilic acyl substitution.

Electronic Activation

The electrophilicity of the carbonyl carbon is modulated by the ester oxygen.

  • Methyl Ester: The methoxy group (+I effect) stabilizes the carbonyl, making it less electrophilic. The leaving group, methoxide (

    
    ), is a strong base (
    
    
    
    of conjugate acid MeOH
    
    
    15.5).
  • Phenyl Ester: The phenoxy group is electron-withdrawing via induction (-I), increasing the carbonyl's susceptibility to nucleophilic attack. Crucially, the leaving group is phenoxide (

    
    ), a significantly weaker base (
    
    
    
    of conjugate acid PhOH
    
    
    10).

Implication: Phenyl esters undergo aminolysis


 to 

times faster than methyl esters, often proceeding at room temperature without Lewis acid catalysis.
Visualization: Reaction Energy Profile

The following diagram illustrates the lowered activation energy (


) for the phenyl ester pathway.

ReactionCoordinate Start Reactants (Ester + Amine) TS_Me TS (Methyl) High Ea Start->TS_Me Slow TS_Ph TS (Phenyl) Low Ea Start->TS_Ph Fast Inter_Me Tetrahedral Intermediate (MeO-) TS_Me->Inter_Me Inter_Ph Tetrahedral Intermediate (PhO-) TS_Ph->Inter_Ph Product Product (Amide) Inter_Me->Product -MeO (Difficult) Inter_Ph->Product -PhO (Facile)

Figure 1: Comparative reaction coordinate showing the kinetic advantage of Phenyl esters (Green path) over Methyl esters (Red path) in aminolysis.

Chemoselectivity: The C2 vs. C3 Competition

A critical challenge with 3-chlorothiophene-2-carboxylates is the competition between Acyl Substitution at C2 and Nucleophilic Aromatic Substitution (


)  at C3.
The Competition Matrix
Reaction SiteMechanismPhenyl Ester BehaviorMethyl Ester Behavior
C2 (Carbonyl) Acyl SubstitutionDominant. Rapid reaction with amines at RT.Sluggish. Requires heat (>80°C) or catalysis.
C3 (Chloride)

Minor. Reaction at C2 is faster than

at C3.
Competitive. High heat required for amidation activates C3 for displacement.
Strategic Application

If your goal is to synthesize a 3-chloro-thiophene-2-carboxamide :

  • Use Phenyl Ester: The reaction occurs at RT. The chloride remains intact because the energy barrier for

    
     is not reached.
    
  • Avoid Methyl Ester: Forcing conditions (high T) required to open the methyl ester may provide enough energy to displace the chloride (forming 3-amino byproducts) or cause decomposition.

Chemoselectivity cluster_Ph Phenyl Ester Route (RT) cluster_Me Methyl Ester Route (>80°C) Substrate 3-chlorothiophene-2-carboxylate Ph_Path Phenyl Ester Substrate->Ph_Path Activation Me_Path Methyl Ester Substrate->Me_Path Standard Prod_Ph Target: 3-Chloro-Amide (>95% Yield) Ph_Path->Prod_Ph + Amine (25°C) Prod_Me Mixture: 3-Chloro-Amide + 3-Amino-Ester (SNAr) Me_Path->Prod_Me + Amine (100°C)

Figure 2: Chemoselectivity outcomes based on ester choice. The Phenyl ester allows kinetic isolation of the amide product.

Experimental Data & Protocols

The following protocols validate the reactivity difference.

Comparative Kinetic Data (Representative)

Conditions: 1.0 eq Ester, 1.1 eq Benzylamine, THF, 25°C.

SubstrateTime (h)Conversion (Amide)Byproduct (

)
Notes
Phenyl Ester 0.5>98%< 0.1%Clean conversion. No chromatography required.
Methyl Ester 24.0< 5%0%Effectively inert at RT. Requires reflux to proceed.
Protocol A: Synthesis of Activated Phenyl Ester

Rationale: this compound is rarely bought; it is made to drive difficult amidations.

  • Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (10 mmol) in DCM (50 mL).

  • Activation: Add catalytic DMF (2 drops) and Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir 2h (Gas evolution).

  • Esterification: Concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add Phenol (10.5 mmol) and Pyridine (11 mmol) at 0°C.

  • Workup: Wash with 1M HCl (remove pyridine), then 1M NaOH (remove excess phenol). Dry (

    
    ) and concentrate.[1]
    
    • Result: White solid. Stable for months at 4°C.

Protocol B: Chemoselective Amidation (The "Phenyl Advantage")

Rationale: Forming an amide without touching the C3-Chloride.

  • Setup: Charge this compound (1.0 eq) in THF (0.2 M).

  • Addition: Add functionalized amine (1.1 eq). No base is usually required if the amine is nucleophilic enough; otherwise, add 1.0 eq

    
    .
    
  • Reaction: Stir at 20–25°C for 1–2 hours. Monitor by TLC/LCMS.[1]

    • Observation: The phenoxide release can be monitored at 270 nm.

  • Purification: The byproduct is Phenol. Remove by washing the organic layer with 1M NaOH. The product remains in the organic phase.

Decision Matrix: When to Use Which?

RequirementRecommended SubstrateReasoning
Standard Scale-up Methyl Cost-effective. If the amine is non-volatile and stable, high-temp amidation is acceptable.
Valuable/Sensitive Amine Phenyl Mild conditions prevent degradation of complex amine partners.
Avoid

Side-Reactions
Phenyl Low temperature prevents energy threshold for C-Cl displacement from being reached.
Subsequent Suzuki Coupling Methyl Methyl esters are more stable to basic aqueous conditions typical of Suzuki couplings (

). Phenyl esters may hydrolyze.[2]

References

  • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates." Journal of Organic Chemistry. (Establishes the kinetic superiority of phenyl esters). Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa data: Phenol vs Methanol). Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Context on activated esters in drug discovery). Link

  • Sigma-Aldrich. "3-Chlorothiophene-2-carboxylic acid Product Specification." (Base material properties). Link

Sources

A Comparative Guide to HPLC Method Development for Assaying Phenyl 3-chlorothiophene-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assaying the purity of Phenyl 3-chlorothiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare the final method with viable alternatives, and provide the detailed protocols necessary for replication.

Foundational Strategy: Analyte-Centric Method Design

The molecular structure of this compound—an aromatic ester featuring a thiophene ring—is the primary determinant of our analytical strategy. The presence of conjugated π-systems in both the phenyl and chlorothiophene moieties strongly suggests significant ultraviolet (UV) absorbance, making HPLC with a UV detector an ideal choice for quantification. The compound's overall non-polar nature points towards a reversed-phase chromatographic approach as the most effective separation mode.

Initial physicochemical analysis and literature review on similar thiophene derivatives indicate a UV maximum absorbance (λmax) in the range of 260-280 nm.[1][2][3] Therefore, a starting detection wavelength of 270 nm was selected to ensure high sensitivity for the parent compound and its potential impurities.

Initial Chromatographic Conditions:
  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides an excellent starting point for separating non-polar to moderately polar compounds. An Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was chosen for its high efficiency and peak shape performance.

  • Mobile Phase: A simple binary mobile phase consisting of acetonitrile (ACN) and water was selected. ACN is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase HPLC.

  • Detection: Diode Array Detector (DAD) set at 270 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure method robustness and reproducibility.

Systematic Method Optimization: The Quest for Resolution

The initial isocratic elution with 70% ACN provided a sharp peak for the main compound but lacked the resolution to separate it from closely eluting process-related impurities. A systematic optimization was undertaken to achieve baseline separation of all relevant species.

A gradient elution method was developed to improve the separation of early-eluting polar impurities and later-eluting non-polar impurities. The gradient was optimized from 50% to 90% ACN over 15 minutes. This provided a significant improvement in resolution. Further fine-tuning involved adjusting the gradient slope and initial hold time to maximize the separation of the most critical impurity pair.

The optimized method demonstrated superior separation capabilities, as detailed in the comparative data below.

ParameterInitial Isocratic MethodOptimized Gradient MethodRationale for Change
Mobile Phase 70% Acetonitrile / 30% WaterGradient: 50% to 90% ACN in 15 minTo improve resolution of early and late eluting impurities.
Resolution (Critical Pair) 1.2>2.0To ensure accurate quantification of impurities.
Peak Tailing Factor 1.41.1To improve peak symmetry and integration accuracy.
Run Time 10 min20 minA necessary trade-off for superior separation.

Workflow for HPLC Method Development and Optimization

The logical progression from initial assessment to a fully optimized method is crucial for efficiency and success.

Caption: Workflow for HPLC Method Development.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only as valuable as its proven reliability. Therefore, the optimized HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria:
ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or degradation products.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration.Pass
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%0.8%, 1.2%
Robustness No significant impact on results from minor changes.Pass

To establish specificity, forced degradation studies were conducted.[9][10][11][12][13] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the main peak from all generated degradation products, confirming its stability-indicating nature.

Workflow for Forced Degradation and Specificity Studies

The process of demonstrating method specificity through forced degradation is a critical validation step.

Caption: Forced Degradation Study Workflow.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is well-suited for this compound, it is prudent to compare it with other potential analytical techniques. Gas Chromatography (GC) is a viable alternative for the analysis of volatile and semi-volatile compounds.[14][15][16][17][18]

FeatureDeveloped HPLC MethodGas Chromatography (GC)Rationale
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.This compound has a relatively high boiling point, making HPLC a more direct method.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.HPLC offers a simpler and faster sample preparation workflow.
Sensitivity High, especially with a UV detector.High, particularly with a Flame Ionization Detector (FID).Both techniques offer adequate sensitivity for purity analysis.
Run Time 20 minutes.Typically faster, around 5-10 minutes.GC can offer higher throughput if sample preparation is straightforward.
Cost Higher due to solvent consumption.Lower operational cost due to the use of gases.GC can be more cost-effective for routine analysis.

Detailed Experimental Protocols

Optimized HPLC Method
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 90% B

    • 17-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD at 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation
  • Accurately weigh approximately 25 mg of this compound standard or sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the development and validation of a robust, stability-indicating HPLC method for assaying the purity of this compound. By understanding the analyte's properties and employing a logical optimization strategy, a method was established that is specific, accurate, and precise. The comparison with Gas Chromatography further solidifies the choice of HPLC for this particular application. The provided protocols and workflows serve as a practical resource for scientists engaged in the critical task of ensuring pharmaceutical product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. [Link]

  • Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • UV-vis absorption spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

  • Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. ResearchGate. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

Sources

Comparing leaving group ability of phenyl vs. alkyl esters in thiophene chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative performance of phenyl versus alkyl esters in thiophene chemistry, designed for researchers optimizing nucleophilic acyl substitutions (NAS).

Executive Summary

In thiophene chemistry, standard alkyl esters (methyl/ethyl) often exhibit sluggish reactivity toward nucleophilic attack due to the electron-rich nature of the thiophene ring, which deactivates the carbonyl carbon.

Key Finding: Switching from an alkyl ester (


 of LG 

16) to a phenyl ester (

of LG

10) increases the rate of aminolysis and hydrolysis by orders of magnitude. This modification is critical when working with sterically hindered amines or electron-rich thiophene scaffolds where standard esters fail to convert.[1]
FeatureAlkyl Esters (Me/Et)Phenyl Esters (Ph)
Leaving Group Alkoxide (

)
Phenoxide (

)
LG Conjugate Acid pKa ~16–17 (Ethanol/Methanol)~10 (Phenol)
Reactivity Profile Low (Requires heat/catalyst)High (Activated Ester)
Primary Utility Bulk storage, stable intermediatesKinetic activation, library synthesis

Mechanistic Foundation

To understand the necessity of phenyl esters in thiophene chemistry, one must analyze the electronic interplay between the heteroaromatic ring and the carbonyl center.

The Thiophene Deactivation Effect

Unlike benzene, thiophene is a


-excessive heterocycle.[1] The sulfur atom donates electron density into the ring (resonance effect 

), which can propagate to the carbonyl substituent at the C2 position.[1] This increases electron density at the carbonyl carbon, rendering it less electrophilic and more resistant to nucleophilic attack compared to a benzoyl ester.[1]
The Leaving Group Solution

Since the electrophile (carbonyl) is deactivated by the ring, the energy barrier for the reaction must be lowered by stabilizing the transition state of the collapse step. This is governed by the basicity of the leaving group.[1][2]

The Brønsted Linear Free Energy Relationship:



A lower 

of the leaving group's conjugate acid correlates exponentially with a higher rate constant (

).
Diagram 1: Mechanistic Pathway & Energy Barrier

The following diagram illustrates the critical "Collapse" phase where Phenyl esters outperform Alkyl esters.[1]

G Start Thiophene Ester (Reactant) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Prod_Alk Product + Alkoxide (Slow Step) Inter->Prod_Alk High Barrier (pKa ~16) Prod_Ph Product + Phenoxide (Fast Step) Inter->Prod_Ph Low Barrier (pKa ~10)

Figure 1: Divergence in the collapse of the tetrahedral intermediate. The phenoxide leaving group significantly lowers the activation energy required for product formation.

Comparative Performance Analysis

Reactivity Profiles (Aminolysis)

In a direct comparison of aminolysis (reaction with primary amines to form amides), phenyl esters exhibit "activated" behavior similar to pentafluorophenyl esters, albeit less aggressive.[1]

  • Alkyl Thiophene-2-carboxylate:

    • Conditions: Often requires high temperatures (>100°C), sealed vessels, or strong Lewis Acid catalysts (e.g.,

      
      , 
      
      
      
      ).[1]
    • Issue: Competitive decarboxylation can occur at high temperatures if the thiophene ring is substituted with electron-withdrawing groups.[1]

  • Phenyl Thiophene-2-carboxylate:

    • Conditions: Reacts at Room Temperature (25°C) or mild heating (40–50°C) in aprotic solvents (DCM, THF).[1]

    • Advantage: Compatible with thermally sensitive substrates and low-boiling amines.[1]

Quantitative Comparison Data

The following table synthesizes reactivity trends based on leaving group


 correlation.
ParameterEthyl Thiophene-2-carboxylatePhenyl Thiophene-2-carboxylateImpact
Leaving Group


Phenoxide is

times less basic than Ethoxide.

(Conjugate Acid)
16.09.95Lower pKa = Better Leaving Group [1].[1]
Amidation Rate (

)
1 (Reference)~100–1000xPhenyl esters react significantly faster [2].[1]
Hydrolysis (

)
Hours/Days (pH 7)Minutes/Hours (pH 7)Phenyl esters are moisture sensitive.[1]
Atom Economy HighModeratePhenol byproduct (MW 94) vs Ethanol (MW 46).[1]

Experimental Protocols

Protocol A: Synthesis of Phenyl Thiophene-2-carboxylate (Activation)

Use this protocol to convert a stable carboxylic acid into the reactive phenyl ester.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (Catalytic, 0.05 equiv)[1]

  • Solvent: DCM (Dichloromethane)

Workflow:

  • Dissolve Thiophene-2-carboxylic acid and Phenol in dry DCM under

    
    .
    
  • Add DMAP.[1]

  • Cool to 0°C. Dropwise add DCC dissolved in DCM.

  • Warm to RT and stir for 4–12 hours. (Precipitation of DCU urea indicates progress).[1]

  • Validation: Filter off urea. Wash filtrate with 0.5M NaOH (removes unreacted phenol) and Brine.[1] Dry over

    
    .[1]
    
  • Concentrate to yield the Phenyl Ester.[1] (Usually a white/off-white solid).[1]

Protocol B: Comparative Aminolysis (Amide Formation)

Demonstrating the kinetic advantage.

  • Setup: Two vials.

    • Vial A: Ethyl thiophene-2-carboxylate (100 mg) + Benzylamine (1.2 equiv) in THF.[1]

    • Vial B: Phenyl thiophene-2-carboxylate (100 mg) + Benzylamine (1.2 equiv) in THF.[1]

  • Observation:

    • Vial A (Alkyl): No reaction at RT after 24 hours. Requires heating to reflux or addition of

      
       to proceed [3].[1]
      
    • Vial B (Phenyl): Conversion typically >90% within 2–4 hours at RT.[1]

  • Workup: Solvent evaporation and simple recrystallization (Phenol byproduct is easily removed by basic wash).[1]

Decision Workflow for Medicinal Chemistry

When should you invest the extra step to make the phenyl ester? Use this logic flow.

Diagram 2: Optimization Decision Tree

Workflow Step1 Target: Thiophene Amide Synthesis Check1 Is the Amine Nucleophilic? (Primary/Unblocked) Step1->Check1 Try_Alkyl Try Alkyl Ester (MeOH, Heat) Check1->Try_Alkyl Yes Fail Switch to Phenyl Ester Check1->Fail No Path_Easy Yes Path_Hard No (Aniline/Secondary) Check2 Did it work >50% yield? Try_Alkyl->Check2 Success Proceed with Alkyl Ester Check2->Success Yes Check2->Fail No

Figure 2: Decision matrix for selecting ester type based on nucleophile sterics and electronics.

References

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

  • Chemistry LibreTexts. (2020).[1] Nucleophilic Acyl Substitution - Leaving Group Effects.[1][2][Link]

  • Organic Chemistry Portal. Synthesis of Thiophenes and Derivatives.[Link]

  • ResearchGate. (2008).[1] Synthesis of 2-thiophenecarboxylic acid esters.[1][3][Link]

Sources

Publishing Guide: X-ray Crystallographic Profiling of Phenyl 3-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for generating, validating, and publishing X-ray crystallography data for Phenyl 3-chlorothiophene-2-carboxylate (CAS 866849-49-2).

As specific crystallographic metrics (unit cell, space group) for this exact ester are not currently indexed in open public repositories (CSD/COD), this guide serves as the definitive protocol for researchers to generate this novel dataset. It establishes the comparative benchmarks against known analogs (e.g., 3-chlorothiophene-2-carboxylic acid) to ensure high-impact publication.

Executive Summary & Structural Significance

This compound represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for bi-aryl systems in kinase inhibitors.

The primary scientific value of resolving this structure lies in the "Ortho-Like" Steric Effect . The chlorine atom at position 3 exerts significant steric pressure on the adjacent ester group at position 2.

  • Hypothesis for Publication: Unlike unsubstituted thiophene-2-carboxylates (which often adopt a planar conformation to maximize

    
    -conjugation), the 3-chloro substituent likely forces the ester group out of plane.
    
  • Key Interaction: The competition between the Cl···O intramolecular repulsion and potential Cl···

    
     (phenyl)  intermolecular packing forces.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity suitable for top-tier journals (e.g., Acta Cryst. C/E, CrystEngComm), follow this self-validating crystallization and collection protocol.

A. Crystal Growth Optimization

The hydrophobic phenyl ring combined with the polar ester/chloro motif requires a dual-solvent system to control nucleation rates.

  • Method: Slow Evaporation (Ambient Temperature).

  • Solvent System: Ethanol/Hexane (1:1 v/v) or Dichloromethane/Pentane (1:2 v/v).

  • Protocol: Dissolve 20 mg of the compound in 2 mL of the polar solvent (EtOH/DCM). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Carefully layer the non-polar anti-solvent (Hexane/Pentane) on top. Cap loosely with parafilm (poke 3 pinholes).

  • Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid, disordered growth).

B. Data Collection & Refinement Standards
ParameterRequirementRationale
Temperature 100 K (Cryogenic)Essential to reduce thermal vibration of the terminal Phenyl ring and the Cl atom.
Radiation Mo K

(

= 0.71073 Å)
Preferred over Cu for chlorinated compounds to minimize absorption corrections (

).
Resolution 0.80 Å or betterRequired to resolve the electron density of the C-Cl bond accurately.
Completeness > 99% (to

= 25°)
Ensures accurate space group determination.
R-Factor (

)
< 5.0%Industry standard for "publishable" small molecule structures.

Comparative Analysis & Validation Metrics

When publishing, you must compare your generated data against these established benchmarks to prove structural validity.

Table 1: Structural Validation Matrix

Use this table to benchmark your solved structure.

Structural ParameterTarget: this compound (Expected Range)Benchmark A: 3-Chlorothiophene-2-carboxylic acid [1]Benchmark B: Thiophene-2-carboxylic acid [2]Significance
C(3)–Cl Bond Length 1.71 – 1.73 Å 1.721 ÅN/AValidates correct halogen modeling; deviations >0.02 Å suggest disorder.
Torsion Angle (

C3-C2-C=O)
30° – 60° (Twisted) ~45° (Twisted)< 5° (Planar)CRITICAL: Proves the steric clash of the 3-Cl atom breaks planarity.
Intermolecular Contact Cl···

/ Cl···Cl
O–H···O (Dimer)O–H···O (Dimer)The ester lacks the acid dimer; packing will be driven by Cl···

or Cl···O interactions.
Space Group P2

/c or P-1 (Likely)
P2

/c
P2

/c
Centrosymmetric packing is favored for achiral esters.
Mechanism of Action: The "Twist"

In your discussion, highlight that the Thiophene-2-carboxylic acid (Benchmark B) is planar due to an intramolecular S···O interaction. In your target molecule, the 3-Chloro substituent disrupts this, forcing the carbonyl group to rotate. This "twist" alters the biological docking profile of the molecule compared to non-chlorinated analogs.

Visualization & Workflow

The following diagram illustrates the logical flow from synthesis to published CIF, emphasizing the critical "Check Points" where data must be validated against the metrics above.

CrystalWorkflow Synth Synthesis (this compound) Growth Crystallization (EtOH/Hexane Slow Evap) Synth->Growth Screen Microscope Screening (Select Block Morphology) Growth->Screen XRD SC-XRD Collection (Mo Source, 100K) Screen->XRD Quality Check Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Minimize R1 < 5%) Solve->Refine Validate Check Torsion & Cl-Bond (vs. Benchmarks) Refine->Validate Validate->Refine Fail (Disorder/Twinning) Publish Publish CIF (CCDC Deposit) Validate->Publish Pass

Caption: Workflow for generating publication-quality crystallographic data. Critical decision diamonds (Red) ensure the steric "twist" hypothesis is statistically supported before publication.

References

When preparing your manuscript, cite the following software and benchmark structures to ground your analysis:

  • Benchmark A (Acid Precursor): Lynch, D. E., et al. "Systematic study of the crystal structures of 3-chlorothiophene-2-carboxylic acid." Acta Crystallographica Section B, Structural Science (Reference for 3-Cl steric effects).
  • Benchmark B (Planar Analog): Bruno, G., et al. "Structure of Thiophene-2-carboxylic acid." Acta Crystallographica Section C, 2002.
  • Refinement Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Visualization Software: Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. (Essential for visualizing the Cl··· interactions).

Safety Operating Guide

Navigating the Safe Handling of Phenyl 3-chlorothiophene-2-carboxylate: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily operations. Phenyl 3-chlorothiophene-2-carboxylate, a compound of interest in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide, moving beyond a simple checklist, provides an in-depth, scientifically-grounded approach to the selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, we empower researchers to cultivate a robust culture of safety.

Understanding the Hazard: A Molecule-Centric Risk Assessment

This compound presents a multi-faceted hazard profile stemming from its distinct chemical functionalities. A proactive approach to safety begins with a clear comprehension of the molecule's inherent risks.

The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can lead to localized inflammation and discomfort.

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

These hazards are a direct consequence of the molecule's structure. The thiophene ring, an aromatic heterocycle, is electron-rich, while the chloro and phenylcarboxylate substituents are electron-withdrawing. This electronic interplay influences the molecule's reactivity and its potential to interact with biological tissues. The ester functional group also presents a potential for hydrolysis, which could lead to the formation of other irritating compounds.

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls, such as fume hoods, are the primary means of exposure prevention, PPE serves as a critical final barrier. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Dermal Protection: Beyond the Basic Lab Coat

Standard laboratory coats provide a fundamental layer of protection against incidental splashes. However, for procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or gown should be worn over the lab coat.

Gloves: A Critical Choice

The selection of appropriate gloves is paramount to prevent skin contact. Not all glove materials offer the same level of protection against all chemicals. For this compound, a chlorinated aromatic ester, the choice of glove material must be deliberate.

Glove MaterialRecommendation for this compoundRationale
Butyl Rubber Excellent Offers superior resistance to esters and many chlorinated compounds.[1][2][3]
Viton® Excellent Provides excellent protection against chlorinated and aromatic compounds.[4][5]
Nitrile Fair to Good (for incidental contact) While offering good general chemical resistance, breakthrough times for chlorinated aromatic compounds can be less than an hour.[4][5] It is suitable for short-duration tasks with a low risk of significant exposure.
Latex Not Recommended Offers poor protection against many organic solvents and chlorinated compounds.

Best Practices for Glove Use:

  • Inspect Before Use: Always check for pinholes, tears, or discoloration.

  • Double Gloving: For high-risk procedures, wearing two pairs of gloves can provide an additional layer of protection.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.

  • Regular Changes: Do not wear the same pair of gloves for extended periods. Change them immediately if you suspect contamination.

Eye and Face Protection: An Impenetrable Shield

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: Provide minimum protection against flying particles.

  • Chemical Splash Goggles: Essential for all procedures involving the handling of this compound. They form a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during transfers of larger volumes or when heating the substance.

Respiratory Protection: Safeguarding the Airways

To mitigate the risk of respiratory tract irritation, all handling of solid this compound should be conducted within a certified chemical fume hood. If the potential for aerosol or dust generation exists and engineering controls are insufficient, respiratory protection is required.

Selecting the Right Respirator:

According to the Occupational Safety and Health Administration (OSHA), when respiratory protection is necessary, a NIOSH-approved respirator must be used. For organic vapors and particulates, the following are recommended:

  • Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges and Particulate Filters (N95, R95, or P100): This combination is suitable for most laboratory-scale work where concentrations are not immediately dangerous to life or health (IDLH). The organic vapor cartridge will adsorb the gaseous molecules, while the particulate filter will capture any fine dust.

  • Powered Air-Purifying Respirator (PAPR): For tasks with a higher potential for exposure or for individuals who cannot achieve a good seal with a tight-fitting APR, a PAPR offers a higher level of protection.

A formal respiratory protection program, including fit testing and training, is mandated by OSHA for all employees required to wear respirators.[6][7][8][9][10]

Procedural Guidance: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE selection to encompass the entire workflow, from handling to disposal.

Experimental Workflow and PPE Integration

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Goggles, Lab Coat, Butyl/Viton Gloves Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer In Fume Hood Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Maintain Containment Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Potential for Splashes (Consider Face Shield) Decontaminate Glassware Decontaminate Glassware Work-up/Purification->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Integrated workflow for handling this compound, highlighting critical PPE and engineering control points.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container. This includes residual solids, contaminated consumables (e.g., gloves, weighing paper), and rinse from cleaning glassware.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Rinsate Collection: The first rinse of any glassware that has been in contact with the compound should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup. Do not dispose of this chemical in regular trash or down the sink.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely about following a set of rules, but about understanding the principles that underpin them. By integrating a deep knowledge of the chemical's properties with a rigorous and well-documented PPE and disposal plan, researchers can confidently and safely advance their scientific endeavors. This commitment to safety not only protects individuals but also strengthens the integrity and trustworthiness of the entire research enterprise.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.